![molecular formula C15H13N3O3 B2514873 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide CAS No. 1396781-57-9](/img/structure/B2514873.png)
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H15N3O3. It is related to the class of compounds known as phthalazinones .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid”, the SMILES string is CN1N=C(CC(O)=O)c2ccccc2C1=O
and the InChI key is FJIQQZXHNOTAEI-UHFFFAOYSA-N
. These representations provide a way to describe the structure of the compound in a standard format.
Scientific Research Applications
Antitumor Activity
The compound has been used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . This enzyme plays a key role in DNA repair, and its inhibition can lead to the death of cancer cells, particularly those deficient in certain DNA repair pathways .
Anticancer Effect
The compound has also been used in the design of isocorydine derivatives with anticancer effect . Isocorydine is a natural alkaloid that has shown anticancer activity, and the compound can enhance this effect .
Antileukemia Studies
In a study, the antitumor activity of new compounds, including this one, was tested against a leukemia cell line (HL-60) in vitro . Further antileukemia studies are also planned .
Treatment of Advanced Ovarian Cancer
The compound is a member of the class of N-acylpiperazines and has been used to treat advanced ovarian cancer . It is obtained by formal condensation of the carboxy group of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid with the free amino group of N-(cyclpropylcarbonyl)piperazine .
Synthesis of Other Compounds
The compound can be used as an intermediate in the synthesis of other compounds, such as 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .
Mechanism of Action
Target of Action
The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide affects the DNA repair pathway . This leads to an accumulation of DNA damage, which can result in programmed cell death or apoptosis, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential candidate for anticancer therapies, particularly for cancers with deficiencies in DNA repair pathways.
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-15(20)11-6-3-2-5-10(11)12(17-18)9-16-14(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXFAGGMQOVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide |
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